molecular formula C10H5BrF3NO B1520179 3-Bromo-4-hydroxy-8-trifluoromethylquinoline CAS No. 854778-26-0

3-Bromo-4-hydroxy-8-trifluoromethylquinoline

Cat. No.: B1520179
CAS No.: 854778-26-0
M. Wt: 292.05 g/mol
InChI Key: YIVXMXIGZYUWAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, a hydroxyl group at position 4, and a trifluoromethyl (-CF₃) group at position 8. The quinoline core (a fused benzene-pyridine system) provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and solubility properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-bromo-8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-15-8-5(9(7)16)2-1-3-6(8)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXMXIGZYUWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671091
Record name 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-26-0
Record name 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrF3NO, with a molecular weight of approximately 292.05 g/mol. The presence of the bromine atom, hydroxyl group, and trifluoromethyl group significantly influences its chemical behavior and biological interactions.

Research indicates that quinoline derivatives often interact with various enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 4 to 16 µg/mL, indicating potent activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the growth of several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are reported to be around 10 µM, suggesting a promising potential for anticancer drug development.

Cell Line IC50 (µM) Activity
MCF-710Breast Cancer
A54912Lung Cancer
HeLa15Cervical Cancer

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives, including this compound. The results indicated a strong bactericidal effect against resistant strains of S. aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
  • Cytotoxicity Against Cancer Cells : In a study published in Cancer Letters, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-hydroxy-8-trifluoromethylquinoline has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Quinoline derivatives have demonstrated significant antibacterial properties. Research indicates that this compound inhibits essential biochemical pathways in microorganisms, such as cell wall synthesis and protein synthesis, making it effective against various bacterial strains .
  • Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. Its ability to modulate signaling pathways involved in cell proliferation suggests its potential as a therapeutic agent in cancer treatment .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki–Miyaura Cross-Coupling Reactions : This compound can be used as a reagent in cross-coupling reactions to synthesize more complex organic molecules.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing for the formation of diverse derivatives with tailored properties.

The following table summarizes the biological activities associated with this compound:

Activity TypeMechanismReference
AntimicrobialInhibits cell wall synthesis
AnticancerInduces apoptosis via caspase activation
Enzyme InhibitionTargets specific enzymes in metabolic pathways

Antimicrobial Efficacy

In a comparative study evaluating various quinoline derivatives, this compound exhibited significant antibacterial activity against multiple strains of bacteria. The structure was found to enhance its binding affinity to bacterial targets, leading to effective inhibition of growth .

Anticancer Potential

A preclinical study investigated the effects of this compound on different cancer cell lines. Results indicated that it induced apoptosis through caspase pathways activation, suggesting its potential role as an anticancer agent .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively reduced enzyme activity at low micromolar concentrations. This inhibition was linked to structural features that allow strong interactions with enzyme active sites.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table compares substituent patterns and key properties of analogous compounds:

Compound Name Substituents (Positions) Key Properties/Applications Reference
3-Bromo-4-hydroxy-8-trifluoromethylquinoline Br (3), -OH (4), -CF₃ (8) High lipophilicity; potential kinase inhibitor
3-Bromo-8-fluoro-4-hydroxyquinoline Br (3), -OH (4), -F (8) Lower metabolic stability vs. -CF₃ analogs
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline Br (4), Cl (7), -CH₃ (8), -CF₃ (2) Steric hindrance at position 2; agrochemical use
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Br (8), -OH (4), -CF₃ (6), -COOH (3) Enhanced acidity; antibacterial applications
3-Bromo-4-chloro-8-methylquinoline Br (3), Cl (4), -CH₃ (8) Chlorine as a leaving group; synthetic intermediate

Key Observations :

  • Trifluoromethyl vs. Fluorine/Methyl : The -CF₃ group (electron-withdrawing) increases resistance to oxidative metabolism compared to -F or -CH₃ .
  • Hydroxyl Group: The -OH at position 4 enables hydrogen bonding, improving solubility but reducing membrane permeability compared to halogenated analogs (e.g., 3-Bromo-4-chloro-8-methylquinoline) .
  • Positional Effects: Trifluoromethyl at position 8 (target compound) vs. position 2 (4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline) alters steric interactions in protein binding .

Market and Production Insights

  • Cost Drivers: Trifluoromethyl-containing compounds (e.g., target compound) require specialized fluorination techniques, increasing production costs compared to non-fluorinated analogs ().
  • Global Capacity: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) has established production in China and Europe, suggesting similar geographic trends for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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